molecular formula C10H12N4 B017325 N6,3-Dimethylquinoxaline-5,6-diamine CAS No. 92116-67-1

N6,3-Dimethylquinoxaline-5,6-diamine

Cat. No.: B017325
CAS No.: 92116-67-1
M. Wt: 188.23 g/mol
InChI Key: HMNOVNDXASSVGB-UHFFFAOYSA-N
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Description

N6,3-Dimethylquinoxaline-5,6-diamine is an organic compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6,3-Dimethylquinoxaline-5,6-diamine typically involves the condensation of appropriate diamines with diketones under controlled conditions. One common method involves the reaction of 3,4-diaminotoluene with 2,3-butanedione in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N6,3-Dimethylquinoxaline-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Quinoxaline derivatives with various functional groups.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with different functional groups.

Scientific Research Applications

N6,3-Dimethylquinoxaline-5,6-diamine has a wide range of applications in scientific research:

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N6,3-Dimethylquinoxaline-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key biological processes such as DNA replication and protein synthesis. This interaction is mediated by the formation of hydrogen bonds and hydrophobic interactions with the target molecules.

Comparison with Similar Compounds

N6,3-Dimethylquinoxaline-5,6-diamine can be compared with other quinoxaline derivatives such as:

    Quinoxaline: The parent compound with a simpler structure and different biological activities.

    2,3-Dimethylquinoxaline: A similar compound with methyl groups at different positions, leading to variations in chemical reactivity and biological activity.

    6,7-Dimethylquinoxaline: Another derivative with methyl groups at different positions, affecting its chemical and biological properties.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoxaline derivatives.

Properties

IUPAC Name

6-N,3-dimethylquinoxaline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-6-5-13-8-4-3-7(12-2)9(11)10(8)14-6/h3-5,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNOVNDXASSVGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC(=C(C2=N1)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238867
Record name N6,3-Dimethylquinoxaline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92116-67-1
Record name N6,3-Dimethylquinoxaline-5,6-diamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092116671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N6,3-Dimethylquinoxaline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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